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Alvespimycin at a Glance

The table below summarizes the core profile of Alvespimycin based on the search results.

Aspect Description

Drug Name Alvespimycin (17-DMAG) [1] [2]

Classification Second-generation, benzoquinone ansamycin HSP90 inhibitor [3] [4] [2]
Mechanism of Inhibits HSP90 by binding to its N-terminal ATP-binding domain. This disrupts the
Action chaperone function, leading to the proteasomal degradation of oncogenic "client

proteins” [1] [4] [2].

Developmental Clinical development was halted in March 2008 due to an "unfavorable overall
Status toxicity profile" [4].

| Relevant Clinical Activity | * A complete response in one patient with castration-resistant prostate cancer

(CRPCQ) lasting 124 weeks [1]. * Stable disease in another CRPC patient lasting 59 weeks [1]. |
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Key Clinical Data and Experimental Protocols from
Phase | Studies

The primary source of clinical data comes from a Phase I study (NCT00248521) designed to determine the

drug's safety and a recommended Phase II dose [1].

¢ Study Design: The trial used a weekly intravenous dosing schedule in patients with advanced solid
cancers. It featured an accelerated dose escalation design to find the maximum tolerated dose (MTD)
and a planned de-escalation to define a biologically effective dose (BED) based on pharmacodynamic
markers [1].

e Patient Population: The trial included 25 patients with various advanced solid tumors. Patients had
to have an ECOG performance status of 0 or 1 and adequate organ function. Prior therapy (except for
17-AAG) was allowed if completed at least four weeks before the study [1].

e Dosing and Administration: The recommended Phase Il dose was established at 80 mg/m? weekly,
IV. The drug was administered over one hour [1].

¢ Pharmacodynamic Assessment: To confirm target engagement, sequential tumor biopsies were
mandatory in some cohorts. Inhibition of HSP90 was defined by a molecular signature:

o Induction of HSP72 (Heat Shock Protein 72) [1].

o Depletion of client proteins such as CDK4 and ERBB2 [1].

o Methodology: These changes were measured in peripheral blood mononuclear cells (PBMCs)
and paired tumor biopsy samples using validated assays. In PBMCs, significant HSP72
induction was detected at doses = 20 mg/m2 [1].

¢ Pharmacokinetic Sampling: Blood samples were collected extensively during the first treatment
cycle (pre-dose, during infusion, and up to 96 hours post-infusion). Plasma concentrations of 17-
DMAG were analyzed using high-performance liquid chromatography-mass spectroscopy (HPLC-
MS). The data showed that AUC and Cmax increased proportionally with doses up to 80 mg/m?2 [1].

The following diagram illustrates the core mechanism of action of HSP90 inhibitors like Alvespimycin and

the subsequent experimental workflow used in the Phase I trial to verify its activity.
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HSP90 Inhibition Mechanism Phase I Trial Analysis & Validation
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Interpretation and Context for Researchers

¢ Clinical Significance of Reported Activity: The reported complete and stable responses in prostate
cancer were observed in a small number of patients within a Phase | trial, which is primarily designed
to assess safety and dosing, not efficacy. These findings were promising but did not lead to
confirmatory Phase Il or Il trials in prostate cancer [1] [3].

e Toxicity as a Limiting Factor: The development of Alvespimycin was discontinued primarily due to
its toxicity profile. Although the 80 mg/m2 dose was deemed the maximum tolerated dose for Phase I
studies, higher doses caused severe toxicities, including one treatment-related death at 106 mg/mz.
Common adverse events involved the gastrointestinal tract, liver, and eyes [1] [4].

e Comparison with Other HSP90 Inhibitors: As a second-generation ansamycin, Alvespimycin was
developed to overcome the limitations of the first-generation drug Tanespimycin (17-AAG). It offered
greater water solubility and oral bioavailability [3] [4] [2]. However, both drugs shared a benzoquinone
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moiety, which is implicated in mechanistic complexities and toxicities, ultimately hindering their clinical
advancement [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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